
2-(3-Azidopropoxy)-2-methylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Azidopropoxy)-2-methylpropane is a useful research compound. Its molecular formula is C7H15N3O and its molecular weight is 157.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Peptide Synthesis and Drug Development
One significant application of compounds related to 2-(3-Azidopropoxy)-2-methylpropane is in peptide synthesis, specifically through the use of azide-alkyne cycloaddition reactions. This method, often referred to as the "click chemistry" approach, is notable for its efficiency and specificity. For example, Tornøe et al. (2002) demonstrated the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains with high conversion and purity (Tornøe, Christensen, & Meldal, 2002). Such methods have broad implications for drug development and the synthesis of complex molecules.
Antimalarial Activity
Research into the antimalarial properties of various compounds has also touched upon the utility of azide and alkyne functionalities. D’hooghe et al. (2011) synthesized 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles via Cu(I)-catalyzed azide-alkyne cycloaddition, followed by microwave-assisted, regioselective ring opening. While these compounds showed moderate antiplasmodial activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the study highlights the potential for derivatives of this compound in antimalarial drug development (D’hooghe et al., 2011).
Corrosion Inhibition
Compounds structurally related to this compound have been investigated for their potential as corrosion inhibitors. Leçe et al. (2008) examined Schiff base compounds containing oxygen, nitrogen, and sulfur donors for their inhibitory effects on mild steel corrosion in acidic solutions. Their findings suggest that the introduction of heteroatoms into the structure significantly enhances inhibition efficiency, pointing towards the relevance of azide-functionalized compounds in corrosion protection applications (Leçe, Emregül, & Atakol, 2008).
Biofuel Production
In the realm of renewable energy, the metabolic engineering of bacteria for the production of biofuels has seen the incorporation of pathways utilizing compounds akin to this compound. Bastian et al. (2011) highlighted the engineering of cofactor dependence in pathways for the bio-production of isobutanol, a promising biofuel. The study demonstrates the potential for metabolic engineering to optimize the use of substrates and pathways involving azido and alkyne groups for sustainable energy solutions (Bastian et al., 2011).
Environmental and Health Impact Studies
Research has also focused on the environmental and health impacts of compounds structurally related to this compound. Studies on the degradation and toxicological effects of various nitroaliphatic compounds provide insights into their safety and environmental persistence. For instance, Kim et al. (1996) investigated the reproductive and hematopoietic hazards of solvents containing bromopropane derivatives, underscoring the importance of understanding the health implications of exposure to such chemicals (Kim et al., 1996).
作用機序
Target of Action
Azido-containing compounds are known to undergo nucleophilic transformations . These transformations involve interactions with various nucleophiles, such as lithium aluminum hydride and organometallic reagents .
Mode of Action
The mode of action of 2-(3-Azidopropoxy)-2-methylpropane involves its interaction with these nucleophiles. The phosphazide formation from azides enables transformations of carbonyl groups with nucleophiles . This suggests that this compound might interact with its targets through similar nucleophilic transformations.
Biochemical Pathways
Azido-containing compounds are known to be involved in nucleophilic transformations . These transformations could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
The compound’s potential to undergo nucleophilic transformations suggests that it could induce changes at the molecular and cellular levels .
Safety and Hazards
特性
IUPAC Name |
2-(3-azidopropoxy)-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-7(2,3)11-6-4-5-9-10-8/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRBZTMEEOSEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
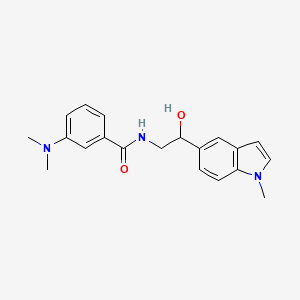
![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2541194.png)
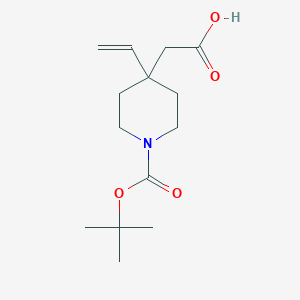
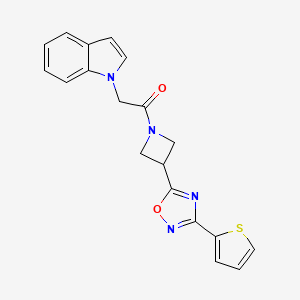

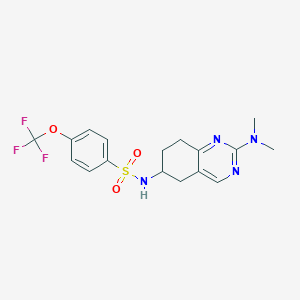
![N-ethyl-2-methoxy-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2541205.png)
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2541207.png)
![6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2541208.png)
![[(2S,3R)-1-Methyl-5-oxo-2-phenylpyrrolidin-3-yl]methylurea](/img/structure/B2541211.png)
![5-(tert-butyl)-N-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541212.png)
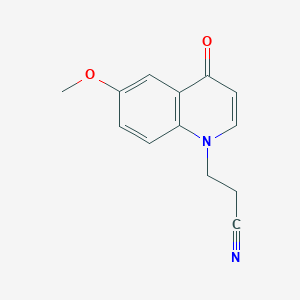
![8-(4-fluorophenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541215.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2541216.png)
